4,7,2',7'-Tetrachloro-6-carboxyfluorescein

Description

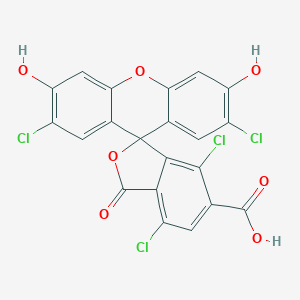

Structure

3D Structure

Properties

IUPAC Name |

2',4,7,7'-tetrachloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H8Cl4O7/c22-9-2-7-14(4-12(9)26)31-15-5-13(27)10(23)3-8(15)21(7)17-16(20(30)32-21)11(24)1-6(18(17)25)19(28)29/h1-5,26-27H,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCYFNBCUMYNVDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C2C(=C1Cl)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Cl)O)O)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H8Cl4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context and Evolution Within Fluorescein Dye Chemistry

The journey of 4,7,2',7'-Tetrachloro-6-carboxyfluorescein begins with the discovery of its parent compound, fluorescein (B123965). In 1871, the German chemist Adolf von Baeyer first synthesized fluorescein, which he named resorcinphthalein, by heating phthalic anhydride (B1165640) and resorcinol (B1680541). nih.govdntb.gov.ua This synthesis marked a pivotal moment in chemistry, creating one of the first synthetic fluorophores. nih.gov Fluorescein exhibits intense yellow-green fluorescence and became the structural basis for a wide range of xanthene-based dyes. nih.gov

The basic fluorescein structure, while revolutionary, had limitations for certain scientific applications, such as a propensity for photobleaching (fading upon exposure to light). nih.gov This spurred chemists to modify the core structure to create derivatives with improved characteristics. These modifications aimed to enhance properties like photostability, solubility, and to shift the absorption and emission spectra to different wavelengths, allowing for multicolor analysis. researchgate.net

One of the most effective strategies for altering the properties of fluorescein was halogenation—the addition of halogen atoms like chlorine or bromine to the xanthene core. The introduction of chlorine atoms, as seen in 2',7'-dichlorofluorescein (B58168), was found to increase the fluorescence intensity and produce a red shift in the excitation and emission wavelengths. researchgate.net This led to the development of a series of chlorinated and otherwise modified fluorescein dyes, each with a distinct spectral profile. This compound, commonly known as TET, is a direct descendant of this evolutionary path. The addition of four chlorine atoms to the xanthene rings and a carboxyl group to the phenyl ring created a dye with a unique spectral fingerprint, distinct from the original fluorescein and other derivatives like 6-carboxyfluorescein (B556484) (6-FAM).

The following table compares the photophysical properties of fluorescein and some of its key derivatives, illustrating the evolution of their spectral characteristics.

| Compound Name | Common Abbreviation | Key Structural Feature | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φf) |

|---|---|---|---|---|---|

| Fluorescein | - | Unsubstituted Xanthene Core | ~490 nm | ~515 nm | ~0.95 nih.gov |

| 6-Carboxyfluorescein | 6-FAM | Carboxyl Group at 6-position | ~495 nm | ~517 nm | ~0.92 wikipedia.orgrsc.org |

| This compound | TET | Tetrachlorinated Xanthene Core, Carboxyl Group | ~521 nm | ~542 nm | Data not specified, but sufficient for high-sensitivity applications aatbio.com |

Foundational Role As a Fluorescent Probe Scaffold in Scientific Inquiry

Established Synthetic Pathways for this compound Isomers

The creation of 4,7,2',7'-tetrachloro-5- and 6-carboxyfluorescein (B556484), often referred to as TET, has evolved from complex, multi-step procedures to more streamlined and efficient methods. The inherent challenge in these syntheses lies not only in the construction of the fluorophore core but also in the separation of the resulting 5- and 6-carboxy regioisomers.

Critical Review of Literature Syntheses and Comparative Efficiency Studies

Historically, the synthesis of 4,7,2',7'-tetrachloro-5(6)-carboxyfluorescein was a lengthy process. An early method reported by Khanna and Ullman involved a seven-step synthesis to produce the key intermediate, 3,6-dichloro-4-carboxyphthalic acid, which was then reacted with chlororesorcinol. researchgate.net This approach, however, resulted in a complex mixture of products that proved difficult to purify. researchgate.net

More recent developments have focused on improving efficiency and yield. A notable advancement is a three-step synthesis that has proven to be more efficient than the original seven-step pathway. researchgate.net This newer method provides a more direct route to the desired product, minimizing the complexity of the reaction mixture.

| Synthetic Pathway | Key Features | Reported Yield | Reference |

|---|---|---|---|

| Khanna and Ullman Method | Seven-step synthesis of 3,6-dichloro-4-carboxyphthalic acid intermediate; complex product mixture. | Not specified, but noted as inefficient. | researchgate.net |

| Simplified Acylation/Oxidation | Fewer steps for the phthalic acid intermediate; still produces a difficult-to-purify isomeric mixture. | 21% (for the isomeric mixture) | researchgate.net |

| Improved Three-Step Synthesis | More efficient and direct route to the final product. | Higher efficiency than the seven-step method. | researchgate.net |

Development and Optimization of Multi-Step Synthesis Approaches

The optimization of multi-step syntheses for carboxyfluorescein derivatives has been a key area of research. The condensation of a substituted phthalic anhydride (B1165640) with a resorcinol (B1680541) derivative is a cornerstone of these syntheses. For instance, the condensation of resorcinol with 4-carboxyphthalic anhydride in methanesulfonic acid is a common method for producing 5- and 6-carboxyfluorescein. researchgate.net

For the tetrachloro- derivative, an improved three-step synthesis was developed to enhance efficiency. researchgate.net This optimized approach simplifies the production of the 4,7,2',7'-tetrachloro-5(and 6)-carboxy-fluorescein mixture, making it more amenable to laboratory-scale preparation. researchgate.net The isolation of purified single isomers from the reaction mixture is a critical subsequent step. researchgate.net

Regioisomeric Separation and Purification Techniques for Research-Grade Purity

A significant hurdle in the synthesis of this compound is the separation of the 5- and 6-carboxy regioisomers, which are typically formed in roughly equal amounts. Achieving research-grade purity, often exceeding 98%, necessitates robust purification techniques.

The purification of these isomers from the complex reaction mixtures produced by older synthetic methods has been noted as a significant challenge. researchgate.net High-performance liquid chromatography (HPLC) is a commonly employed technique for the analytical and preparative separation of these closely related compounds. nih.gov

Fractional crystallization is another powerful method for separating carboxyfluorescein isomers. For the non-chlorinated analogs, a mixture of 5- and 6-carboxyfluorescein stereoisomers can be separated by recrystallization from methanol-hexane or ethanol-hexane, yielding the individual isomers in over 98% purity. researchgate.net Similar principles of differential solubility can be applied to the purification of the tetrachlorinated isomers. The isolation of purified single isomers of 4,7,2',7'-tetrachloro-5(and 6)-carboxy-fluorescein has been successfully described, enabling their use in applications requiring high purity. researchgate.net

Functional Group Derivatization Strategies for Bioconjugation

To be used as a fluorescent label in biological systems, this compound must be chemically modified to create a reactive group that can covalently attach to biomolecules such as proteins and nucleic acids.

Preparation of N-Hydroxysuccinimide (NHS) Esters and Other Amino-Reactive Forms of this compound

The most common strategy for creating an amino-reactive fluorescent dye is the conversion of the carboxylic acid group to an N-hydroxysuccinimide (NHS) ester. NHS esters react efficiently with primary amines on proteins and other biomolecules to form stable amide bonds.

A well-established, two-step process for the synthesis and separation of the NHS esters of 5- and 6-carboxyfluorescein diacetate provides a reliable method. nih.gov This procedure involves first protecting the phenol (B47542) moieties of the carboxyfluorescein via acetylation with acetic anhydride and pyridine, followed by activation of the carboxylic acid with N,N′-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS). nih.gov The resulting diacetate NHS esters of the 5- and 6-isomers can then be readily separated by silica (B1680970) gel chromatography. nih.gov This method has been reported to yield the 5-isomer at 35% and the 6-isomer at 25%. nih.gov

This methodology is directly applicable to the synthesis of the corresponding derivatives of this compound, producing an amino-reactive probe for fluorescent labeling.

| Step | Reagents | Key Transformation | Yield | Reference |

|---|---|---|---|---|

| 1. Acetylation | 5(6)-Carboxyfluorescein, Acetic Anhydride, Pyridine | Protection of phenol groups as acetates. | >95% | nih.gov |

| 2. NHS Ester Formation and Separation | 5(6)-Carboxyfluorescein diacetate, N,N′-Diisopropylcarbodiimide (DIC), N-Hydroxysuccinimide (NHS) | Activation of the carboxylic acid and separation of isomers. | 35% (5-isomer), 25% (6-isomer) | nih.gov |

Synthesis of Phosphoramidite (B1245037) Derivatives for Oligonucleotide Labeling

For the fluorescent labeling of synthetic oligonucleotides, a phosphoramidite derivative of the dye is required. This allows for the direct incorporation of the fluorescent label during automated solid-phase DNA or RNA synthesis.

The phosphoramidite of this compound, commonly known as TET phosphoramidite, is a commercially available reagent used for this purpose. The synthesis of such phosphoramidites typically starts with the purified 6-carboxyfluorescein isomer. The phenolic hydroxyl groups of the fluorescein core are protected, often as pivaloyl esters, to prevent unwanted side reactions during oligonucleotide synthesis.

A linker arm is typically introduced between the dye and the phosphoramidite group to minimize steric hindrance and potential quenching of the fluorescence by the oligonucleotide. The final step involves the reaction with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to generate the reactive phosphoramidite. These phosphoramidite derivatives are designed for efficient coupling during automated synthesis, with recommended coupling times of around 3 minutes. The coupling efficiency is a critical parameter that is often optimized to be greater than 98% to ensure high yields of the full-length labeled oligonucleotide. nih.govglenresearch.com

Research on Spacer Linkers and Their Impact on Conjugate Performance

The covalent attachment of this compound to biomolecules often necessitates the use of spacer linkers to preserve the fluorescence properties of the dye and to ensure the biological activity of the labeled molecule. Research in this area has focused on understanding how the length, flexibility, and chemical nature of these linkers influence the performance of the resulting conjugates. A primary concern is the phenomenon of fluorescence quenching, where the close proximity of the fluorophore to certain amino acid residues (like tryptophan or guanine) or other moieties can lead to a significant reduction in fluorescence intensity. researchgate.netnih.gov

A key strategy to mitigate this quenching effect is the introduction of a spacer arm that physically separates the dye from the biomolecule. For instance, a derivative of the target compound, 4,7,2',7'-tetrachloro-6-(5-carboxypentyl)fluorescein, was synthesized incorporating a 6-aminohexanoic acid spacer. nih.gov This linker was specifically chosen to minimize the fluorescence quenching that can occur when the fluorescein molecule is directly conjugated to proteins. nih.gov The aliphatic chain of the 6-aminohexanoic acid provides sufficient distance and flexibility to prevent direct electronic interactions between the dye and the protein that would otherwise lead to non-radiative decay of the excited state.

The choice between a flexible and a rigid linker can also have a profound impact on the photophysical properties of the conjugate. Studies on other carboxyfluorescein analogues have demonstrated that conjugates with rigid linkers, such as 4-trans-aminocyclohexanol, tend to exhibit higher fluorescence quantum yields compared to those with flexible linkers like 6-aminohexanol. researchgate.net This is attributed to the reduced conformational freedom of the rigid linker, which limits the interaction of the fluorophore with quenching species, particularly guanine (B1146940) residues in oligonucleotides. researchgate.net The increased fluorescence quantum yield in conjugates with rigid linkers underscores the importance of linker design in optimizing the performance of fluorescent probes.

The table below summarizes the comparative performance of fluorescein-oligonucleotide conjugates with different spacer linkers.

| Spacer Linker Type | Linker Example | Observed Effect on Fluorescence | Probable Mechanism | Reference |

| Flexible | 6-aminohexanol | Lower fluorescence quantum yield | Increased van-der-Waals contact with guanine residues leading to quenching. | researchgate.net |

| Rigid | 4-trans-aminocyclohexanol | Higher fluorescence quantum yield | Reduced interaction with guanine residues due to conformational restriction. | researchgate.net |

| Aliphatic Chain | 6-aminohexanoic acid | Minimized fluorescence quenching | Physical separation of the fluorophore from the conjugated protein. | nih.gov |

Novel Synthetic Strategies for Modified Fluorescein Analogues

The synthesis of this compound and its analogues has been a subject of considerable research, with efforts focused on improving synthetic efficiency and accessing novel derivatives with tailored properties. Traditional methods for synthesizing xanthene dyes, including fluoresceins, often involve the acid-catalyzed condensation of a phthalic anhydride derivative with a resorcinol derivative. nih.gov For chlorinated fluoresceins, this typically involves the use of chlorinated precursors.

An improved, three-step synthesis for 4,7,2',7'-tetrachloro-5(and 6)-carboxyfluorescein has been developed, which is more efficient than previously reported seven-step methods. researchgate.net This streamlined approach enhances the accessibility of this important dye. The synthesis of related chlorinated fluoresceins often involves the reaction of regiospecific chlorinated resorcinols with a chlorinated phthalic anhydride, allowing for the controlled placement of chlorine atoms on the xanthene core. researchgate.net These synthetic strategies are crucial for developing a diverse palette of chlorinated fluorescein probes with distinct spectral properties.

The general synthetic approach for creating chlorinated xanthene dyes can be summarized in the following table:

| Precursor 1 | Precursor 2 | Catalyst/Solvent | Key Reaction Type | Resulting Core Structure |

| Chlorinated Phthalic Anhydride | Chlorinated Resorcinol | Methanesulfonic acid or Zinc chloride | Friedel-Crafts acylation/condensation | Chlorinated Xanthene |

| 3,6-dichloro-4-carboxyphthalic acid | Chlororesorcinol | Not specified | Condensation | 4,7,2',7'-tetrachloro-5(6)-carboxyfluorescein |

Beyond direct chlorination of the fluorescein scaffold, novel strategies have been explored to create modified xanthene dyes. One such approach involves palladium-catalyzed C-N cross-coupling reactions on fluorescein ditriflates. acs.org This method allows for the conversion of fluoresceins into rhodamines by introducing nitrogen nucleophiles, offering a versatile route to a broader class of xanthene dyes with varied photophysical properties. acs.org While not directly producing chlorinated fluoresceins, this methodology highlights the potential for post-synthetic modification of the xanthene core to introduce new functionalities.

The versatility of the fluorescein scaffold allows for the incorporation of various functional groups to create probes for specific research applications. By modifying the chemical structure of chlorinated fluoresceins like this compound, their properties can be fine-tuned for use as sensors, labels, or imaging agents.

One important area of functionalization is the development of fluorescent chemosensors. By introducing specific recognition moieties, fluorescein derivatives can be designed to exhibit changes in their fluorescence upon binding to a target analyte. rsc.org For example, the carboxyl group on the pendant phenyl ring of fluorescein derivatives is a common site for modification, allowing for the attachment of chelating groups for metal ion sensing or other binding partners. nih.gov The electron-withdrawing nature of the chlorine atoms in this compound can influence the acidity (pKa) of the phenolic protons, which in turn affects the pH sensitivity of the dye's fluorescence. nih.gov This property can be exploited in the design of pH sensors or can be modulated by introducing other substituents to optimize performance in biological assays conducted at physiological pH. nih.gov

Another key application is in the area of bioconjugation and cellular imaging. To facilitate their use in techniques like "click chemistry," fluorescein analogues have been synthesized with azide (B81097) or alkyne functionalities. ucj.org.ua For instance, a reliable method for the synthesis of diacetyl N-(4-azidobutyl)-fluoresceine-5(6)-carboxamide has been developed, starting from resorcinol and trimellitic acid anhydride. ucj.org.ua This azido-functionalized fluorescein derivative can be readily conjugated to biomolecules containing a terminal alkyne, providing a powerful tool for fluorescently labeling cellular components.

Furthermore, the introduction of specific functionalities can be used to target fluorescent probes to particular subcellular locations. While not specific to chlorinated fluoresceins, the general principle of attaching targeting ligands or moieties that promote localization within organelles like the mitochondria has been demonstrated with other fluorophores. The design and synthesis of such targeted probes are an active area of research.

The following table outlines some examples of incorporated functionalities and their intended applications in fluorescein analogues:

| Incorporated Functionality | Purpose/Application | Example of Resulting Probe/Derivative | Reference |

| Azide Group | Bio-orthogonal labeling via click chemistry | Diacetyl N-(4-azidobutyl)-fluoresceine-5(6)-carboxamide | ucj.org.ua |

| Chelating Groups | Sensing of metal ions | Fluorescein-based probes with metal-binding sites | rsc.org |

| Electron-withdrawing/donating groups | Tuning of pKa for pH sensing and assay optimization | 2′,7′-Diethylfluorescein | nih.gov |

| Targeting Ligands | Subcellular localization | Mitochondria-targeting fluorescent probes | researchgate.net |

Applications in Advanced Biological and Chemical Research Utilizing 4,7,2 ,7 Tetrachloro 6 Carboxyfluorescein

Nucleic Acid Research Applications

HEX plays a pivotal role in the analysis and characterization of nucleic acids. Its ability to be covalently attached to oligonucleotides without significantly impeding their biological activity has made it a favored reporter dye in a variety of molecular biology assays.

Oligonucleotide and DNA Labeling in Contemporary Molecular Biology

In modern molecular biology, the labeling of oligonucleotides and DNA with fluorescent dyes is a fundamental technique for visualization and quantification. HEX is frequently used for this purpose, typically attached to the 5' or 3' end of an oligonucleotide. lumiprobe.comidtdna.com This labeling enables the production of fluorescently-labeled probes for hybridization-based assays and primers for generating fluorescently-tagged DNA fragments during amplification reactions. idtdna.comresearchgate.net

The spectral characteristics of HEX are central to its utility. It has an absorbance maximum of approximately 535 nm and an emission maximum of around 556 nm. lumiprobe.comidtdna.com This places its fluorescence in the green-yellow region of the visible spectrum. In many applications, HEX-labeled oligonucleotides are used in conjunction with a quencher molecule, such as Black Hole Quencher 1 (BHQ-1), which absorbs the energy emitted by HEX when in close proximity. lumiprobe.comidtdna.com This principle is fundamental to various real-time PCR probe technologies. lumiprobe.comidtdna.com

| Property | Wavelength (nm) |

|---|---|

| Absorbance Maximum | ~535 |

| Emission Maximum | ~556 |

Contributions to Advanced Nucleic Acid Sequencing Technologies

Advanced nucleic acid sequencing technologies often rely on the use of multiple fluorescent dyes to differentiate between the four nucleotide bases (adenine, guanine (B1146940), cytosine, and thymine). HEX is one of the dyes commonly employed in these multicolor sequencing platforms. nih.gov Its distinct emission spectrum allows it to be used alongside other dyes, such as 6-FAM and TET, in multiplex reactions where different DNA fragments are labeled with different colors. nih.gov This simultaneous detection of multiple fragments in a single sequencing run significantly increases the throughput and efficiency of DNA sequencing.

Utilization in Polymerase Chain Reaction (PCR) Based Assays

The polymerase chain reaction (PCR) is a cornerstone of molecular biology, and the incorporation of fluorescent dyes like HEX has led to the development of highly sensitive and quantitative PCR-based assays.

In quantitative real-time PCR (qPCR), HEX serves as a reporter dye in various probe-based detection chemistries, including TaqMan® probes. lumiprobe.comidtdna.com These probes are oligonucleotides that are complementary to a specific sequence within the target DNA. They are labeled with a reporter dye (e.g., HEX) at one end and a quencher at the other. During the PCR amplification, the probe hybridizes to the target DNA, and the exonuclease activity of the DNA polymerase cleaves the probe, separating the reporter from the quencher. This separation results in an increase in fluorescence that is directly proportional to the amount of amplified product. The use of HEX in multiplex qPCR allows for the simultaneous detection and quantification of multiple targets in a single reaction. smith.eduidtdna.com

| Reporter Dye | Typical Quencher | Application |

|---|---|---|

| 6-FAM | BHQ-1 | Multiplex qPCR |

| HEX | BHQ-1 | Multiplex qPCR |

| TET | BHQ-1 | Multiplex qPCR |

| ROX | N/A (Passive Reference) | Signal Normalization |

PCR-Restriction Fragment Length Polymorphism (RFLP) is a technique used to identify variations in DNA sequences by analyzing differences in the lengths of DNA fragments generated by restriction enzyme digestion. The use of fluorescently labeled PCR primers, including those tagged with HEX, enhances the detection and analysis of these fragments. After PCR amplification with a fluorescently labeled primer, the resulting amplicons are digested with a specific restriction enzyme. The fluorescently labeled fragments are then separated by size using capillary electrophoresis and detected by a laser-induced fluorescence detector. This approach, often referred to as Terminal Restriction Fragment Length Polymorphism (T-RFLP), provides a highly sensitive and automated method for analyzing genetic variations.

A significant application of HEX is in the detection of genetically modified organisms (GMOs). The combination of PCR with capillary gel electrophoresis and laser-induced fluorescence (PCR-CGE-LIF) provides a robust method for identifying specific DNA sequences associated with GMOs. In this technique, primers targeting transgenic elements, such as the 35S promoter or the Nos terminator, are labeled with fluorescent dyes like HEX. researchgate.net The PCR products are then separated by size and detected based on their fluorescence. The use of multiple dyes, including HEX, FAM, and TET, in a multiplex PCR-CGE-LIF assay allows for the simultaneous screening of several GMO-specific sequences, enabling high-throughput and reliable GMO detection. researchgate.netnih.gov

Development of Probes for Hybridization and Detection Strategies

The unique spectral properties of this compound (TET) have led to its use in the development of specialized probes for nucleic acid hybridization and detection. In the field of molecular diagnostics and cytogenetics, fluorescently labeled probes are indispensable tools. Fluorescence in situ hybridization (FISH) is a key technique that employs such probes to detect specific DNA sequences within chromosomes in cells and tissues. researchgate.netnih.gov This method relies on hybridizing a fluorescently labeled nucleic acid probe to its complementary sequence in the target sample. researchgate.net

The selection of fluorophores is critical for the success of these assays, especially in multiplex applications where several targets are detected simultaneously. thermofisher.com Fluorophores like 5(6)-carboxyfluorescein-N-hydroxysuccinimide ester (FLUOS), a related compound, are commonly used in standard FISH protocols. univie.ac.at this compound, often activated as a succinimidyl ester (SE) for ease of conjugation, serves as a valuable green fluorescent dye for labeling oligonucleotides. These labeled probes are widely utilized in applications such as DNA sequencing and FISH, enabling the visualization and identification of specific genetic sequences. medchemexpress.com The ability to attach this fluorophore covalently to nucleic acid probes provides the stability needed for the stringent conditions of hybridization protocols. researchgate.net

Protein and Peptide Labeling Methodologies

Covalent Attachment to Amine-Containing Biomolecules for Research

This compound is frequently supplied as an amine-reactive derivative, most commonly a succinimidyl ester (SE). This form is primed for covalent attachment to biomolecules containing primary amines, such as proteins and amine-modified oligonucleotides. biotium.comaatbio.com The succinimidyl ester group readily reacts with the primary amine groups found on molecules like the amino acid lysine, which is abundant in most proteins. biotium.comwikipedia.org

This reaction forms a stable and robust amide bond, securely linking the fluorescent dye to the target biomolecule. biotium.com The process is a cornerstone of bioconjugation, enabling researchers to create fluorescently-tagged proteins for a wide array of applications. The stability of this covalent linkage is crucial, ensuring that the fluorescent signal remains associated with the target molecule throughout experimental procedures, including washing, fixation, and analysis. wikipedia.org

| Reagent Form | Reactive Group | Target Functional Group | Resulting Bond |

| This compound, SE | Succinimidyl Ester (SE) | Primary Amine (-NH2) | Amide |

Development and Characterization of Fluorescent Protein Conjugates

The covalent labeling of proteins with this compound results in the formation of fluorescent protein conjugates. These conjugates combine the biological specificity of the protein with the sensitive detection capabilities of the fluorophore. A key parameter in characterizing these conjugates is the degree of labeling (DOL), which quantifies the average number of dye molecules attached to each protein molecule. The DOL can be determined spectrophotometrically by measuring the absorbance of the conjugate at the protein's characteristic wavelength (typically 280 nm) and the dye's maximum absorption wavelength.

Once created, these fluorescent protein conjugates are valuable reagents in various research areas. They are used to understand protein interactions, track their movement within living cells, and identify their location in tissues. researchgate.net The photophysical properties of the attached dye, such as its excitation and emission spectra and fluorescence quantum yield, are critical for the utility of the conjugate. researchgate.net For long-term stability, these conjugates are often stored at 4°C or -20°C, sometimes with the addition of stabilizing agents like bovine serum albumin (BSA) and antimicrobial agents like sodium azide (B81097). biotium.com

Specificity and Utility in Enzyme Substrate Design for Biochemical Studies

Fluorescent compounds like this compound are instrumental in the design of synthetic enzyme substrates for biochemical assays. nih.gov The fundamental principle involves creating a molecule that is recognized and processed by a specific enzyme. This synthetic substrate links the enzyme-labile group to the fluorophore, often through a bond that quenches or alters the dye's fluorescence. nih.gov

When the enzyme acts on the substrate, it cleaves this bond, leading to a detectable change in the fluorescence signal—typically a significant increase in fluorescence intensity. nih.gov This change is directly proportional to the enzyme's activity. Such fluorescence-based assays offer several advantages, including high sensitivity, the ability to monitor reaction kinetics continuously, and suitability for high-throughput screening (HTS) of potential enzyme inhibitors in drug discovery. nih.gov The design of these substrates allows for non-invasive detection and can be adapted for various detection platforms, from fluorometers to microplate readers and fluorescence microscopes. nih.gov

Advanced Fluorescence-Based Detection Systems

Application in Fluorescence Capillary Electrophoresis (FCE) for Biomolecular Analysis

Fluorescence capillary electrophoresis (FCE), also known as capillary electrophoresis with laser-induced fluorescence (CE-LIF), is a powerful analytical technique that combines the high-resolution separation capabilities of capillary electrophoresis with the exquisite sensitivity of fluorescence detection. uci.eduumich.edu This method is particularly well-suited for the analysis of minute quantities of biomolecules, such as DNA fragments produced in sequencing reactions. uci.edu

In this context, biomolecules are labeled with a fluorescent dye like this compound. For DNA sequencing, this is often achieved by using either a fluorescently labeled primer or fluorescently labeled dideoxynucleotide chain terminators. uci.edu As the labeled DNA fragments migrate through a capillary filled with a sieving matrix, they are separated based on size. nih.gov A laser excites the dye as the fragments pass a detection window, and the emitted fluorescence is captured. umich.edu This process generates an electropherogram, where peaks represent DNA fragments of different lengths. Multicolor FCE systems use a set of spectrally distinct dyes to analyze all four sequencing reactions in a single capillary, a cornerstone of automated DNA sequencing. researchgate.net

Integration into High-Throughput Screening Platforms in Drug Discovery and Diagnostics

High-throughput screening (HTS) is a cornerstone of modern drug discovery and diagnostics, enabling the rapid testing of thousands to millions of chemical compounds for biological activity. researchgate.netbmglabtech.com The integration of fluorescent probes is critical to HTS, providing sensitive and quantitative detection methods for monitoring biochemical and cellular processes. nih.gov this compound, a derivative of fluorescein (B123965), serves as a valuable fluorescent label in these platforms due to its specific spectral properties which are leveraged in various assay formats.

In drug discovery, HTS platforms are used to identify "leads," which are compounds that show desired activity against a biological target. bmglabtech.com Assays are typically conducted in microplates with formats of 96, 384, or even 1536 wells to maximize throughput. nih.govnih.gov Fluorescent molecules like this compound are conjugated to substrates, antibodies, or other biomolecules. A change in the fluorescent signal—such as intensity, polarization, or Förster resonance energy transfer (FRET)—indicates an interaction between the compound and the target. rsc.org For example, in enzyme activity assays, the cleavage of a substrate labeled with a tetrachlorofluorescein (B1293599) derivative can lead to a detectable change in fluorescence, signaling enzyme inhibition by a test compound.

In the realm of diagnostics, HTS platforms utilizing fluorescent probes facilitate the rapid detection of biomarkers associated with various diseases. The robust nature of fluorescein derivatives ensures stable and reproducible signals, a necessity for reliable diagnostic tests. These assays can be designed to detect specific proteins, nucleic acid sequences, or other analytes in biological samples. The carboxy group on the this compound molecule allows for its covalent attachment to biomolecules, making it a versatile tool for developing customized diagnostic assays.

The table below summarizes the application of fluorescein derivatives in various HTS assay formats.

| HTS Assay Format | Principle | Role of Fluorescein Derivative | Application Area |

| Fluorescence Intensity (FI) | Measures the change in the overall fluorescence of the sample. | Serves as a direct label on a substrate or molecule of interest. An increase or decrease in signal indicates activity. | Enzyme assays, binding assays. |

| Fluorescence Polarization (FP) | Measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner. | A small, labeled molecule tumbles rapidly (low polarization). Binding to a larger target slows tumbling (high polarization). | Drug-target binding, immunoassays. rsc.org |

| Förster Resonance Energy Transfer (FRET) | Measures the energy transfer between two different fluorophores (a donor and an acceptor) when in close proximity. | Can act as either the donor or acceptor fluorophore in a FRET pair attached to interacting biomolecules. | Protein-protein interactions, nucleic acid hybridization. rsc.org |

| Cell-Based Assays | Measures cellular responses, such as changes in protein expression, cell viability, or ion concentration. | Used to label antibodies for immunofluorescence or as part of a reporter system to visualize cellular events. | Cytotoxicity screening, receptor activation studies. nih.gov |

Advancements in Multicolor Detection Strategies for Multiplexed Assays

Multiplexed assays, which allow for the simultaneous measurement of multiple analytes in a single sample, have become indispensable in biological research and clinical diagnostics. sigmaaldrich.com This approach significantly increases data output from small sample volumes, making it highly efficient. sigmaaldrich.com The development of advanced instrumentation, such as flow cytometers with multiple lasers and detectors, alongside a diverse palette of fluorescent dyes, has been central to the progress in multicolor detection. nih.govbiocompare.com

This compound, often known by acronyms for its succinimidyl ester form like 6-TET, SE, is utilized within these multicolor strategies. eurogentec.com The key to successful multicolor detection lies in selecting a set of fluorophores with distinct spectral characteristics—specifically, well-separated excitation and emission maxima—to minimize spectral overlap or "spillover" between detection channels. bio-rad-antibodies.comabcam.com The specific spectral properties of tetrachlorinated fluoresceins, which differ from the parent fluorescein molecule, allow them to be incorporated into panels alongside other dyes. researchgate.net

Researchers design multicolor panels by carefully pairing the brightest fluorophores with the least abundant targets to ensure robust detection. abcam.com The spectral properties of each dye, including its excitation and emission wavelengths, quantum yield, and susceptibility to photobleaching, are critical considerations. The halogenation of the fluorescein core, as in this compound, alters these properties, creating a unique spectral profile that can fill a specific niche in a multicolor panel.

Advancements in this field include the development of sophisticated software and compensation techniques to correct for the unavoidable spectral overlap between dyes. bio-rad-antibodies.com This allows for the use of an even greater number of fluorophores in a single experiment. For instance, in multiplex immunofluorescence, different cell populations or biomarkers within a tissue sample can be labeled with distinct fluorescent probes, including derivatives of tetrachlorofluorescein, enabling detailed spatial analysis of complex biological systems.

The following table provides a comparison of the spectral properties of this compound with other common fluorophores used in multicolor detection strategies.

| Fluorophore | Abbreviation | Excitation Max (nm) | Emission Max (nm) | Common Laser Line (nm) |

| This compound | TET | ~521 | ~536 | 488, 514 |

| Fluorescein Isothiocyanate | FITC | 495 | 519 | 488 |

| 6-Carboxyfluorescein (B556484) | 6-FAM | 495 | 517 | 488 wikipedia.org |

| Phycoerythrin | PE | 496, 564 | 578 | 488, 561 |

| Allophycocyanin | APC | 652 | 660 | 633, 640 |

| Peridinin-Chlorophyll-Protein Complex | PerCP | 482 | 678 | 488 |

Analytical and Spectroscopic Investigations in the Research of 4,7,2 ,7 Tetrachloro 6 Carboxyfluorescein

Methodologies for Spectroscopic Characterization of 4,7,2',7'-Tetrachloro-6-carboxyfluorescein Derivatives

A suite of spectroscopic techniques is employed to characterize this compound and its related compounds, each providing unique insights into their molecular structure and behavior.

Applications of UV-Visible Absorption Spectroscopy in Compound Analysis

UV-Visible absorption spectroscopy is a primary tool for analyzing chlorinated fluorescein (B123965) derivatives. The absorption spectra reveal characteristic peaks that are influenced by the molecular structure and the solvent environment. For instance, a series of regiospecifically synthesized chlorinated fluoresceins displayed absorption maxima in the range of 508-536 nm. researchgate.net The substitution pattern on the fluorescein core significantly affects the absorption wavelength. For example, 2',7'-dichlorofluorescein (B58168) methyl ester (DCF-ME) in Tris-buffered saline (TBS) shows a peak absorbance at 502 nm. nih.gov The solvent can also induce shifts in the absorption spectra, a phenomenon known as solvatochromism. Studies on various fluorescein derivatives have demonstrated these solvent-dependent shifts. researchgate.net

Here is a table summarizing the UV-Visible absorption maxima for selected fluorescein derivatives:

Table 1: UV-Visible Absorption Maxima of Selected Fluorescein Derivatives| Compound | Solvent/Condition | Absorption Maximum (λmax, nm) |

|---|---|---|

| Chlorinated Fluoresceins | Not specified | 508-536 researchgate.net |

| 2',7'-Dichlorofluorescein Methyl Ester (DCF-ME) | Tris-buffered Saline (TBS) | 502 nih.gov |

| TET (Carboxy-2,4,7,7-tetrachlorofluorescein) | Not specified | 521 aatbio.com |

| CDCF (Carboxy-2,7-dichlorofluorescein) | Not specified | 505 aatbio.com |

| 2',7'-Bis(2-carboxyethyl)-5(6)-carboxyfluorescein | 0.1 M Tris pH 8.0 (esterase) | 482 sigmaaldrich.com |

Utility of Fluorescence Emission Spectroscopy in Diverse Research Contexts

Fluorescence emission spectroscopy is crucial for characterizing the light-emitting properties of this compound derivatives. The emission wavelength and intensity are key parameters that determine the suitability of these compounds as fluorescent probes. Chlorinated fluoresceins have been shown to exhibit emission peaks between 524 nm and 550 nm, with the emission shifting to longer wavelengths as the number of chlorine atoms increases. researchgate.net This technique is widely used to study the interaction of these dyes with their environment, such as binding to biological macromolecules or changes in pH. The fluorescence properties of these dyes, including their emission spectra, are often pH-dependent. researchgate.net

Studies of Photophysical Behavior in Varied Research Environments

The photophysical properties of this compound and its derivatives are highly sensitive to their immediate surroundings, making them valuable as environmental sensors.

Investigations into Fluorescence Quantum Yield and Lifetimes in Conjugates and Solutions

The fluorescence quantum yield (Φf) and lifetime (τf) are critical parameters that quantify the efficiency and dynamics of the fluorescence process. The quantum yield represents the ratio of emitted photons to absorbed photons, while the lifetime is the average time a molecule spends in the excited state before returning to the ground state. nih.gov For many fluorescein derivatives, the radiative rate constant (the ratio of Φf to τf) remains relatively constant, while the non-radiative rate constant varies with the molecular structure and solvent. researchgate.net

Research has shown that the fluorescence quantum yields of chlorinated fluoresceins are generally high. researchgate.net The nature of the linker in oligonucleotide conjugates can also influence the quantum yield; rigid linkers have been associated with higher quantum yields compared to flexible linkers. researchgate.net The fluorescence lifetime of a fluorophore is an intrinsic property that is not dependent on the measurement method or excitation conditions. nih.gov

Here is a data table of fluorescence quantum yields and lifetimes for some fluorescein derivatives:

Table 2: Fluorescence Quantum Yield (Φf) and Lifetime (τf) of Selected Fluorescein Derivatives| Compound | Solvent/Condition | Quantum Yield (Φf) | Lifetime (τf, ns) |

|---|---|---|---|

| 5-Carboxyfluorescein | PBS buffer | 0.75 researchgate.net | 4.10 researchgate.net |

| 6-Carboxyfluorescein (B556484) | PBS buffer | 0.75 researchgate.net | 4.15 researchgate.net |

| Fluorescein | 0.1 N NaOH | 0.925 nih.gov | Not specified |

| Rhodamine 6G | Ethanol | 0.950 nih.gov | Not specified |

Research on Excitation and Emission Maxima Shifts in Derivatives and Conjugates

The excitation and emission maxima of this compound derivatives can shift depending on factors such as substitution, solvent polarity, and conjugation to other molecules. An increase in the number of chlorine atoms on the fluorescein core leads to a red shift (a shift to longer wavelengths) in the emission spectra. researchgate.net For example, TET (Carboxy-2,4,7,7-tetrachlorofluorescein) has an excitation maximum at 521 nm and an emission maximum at 542 nm. aatbio.com In comparison, CDCF (Carboxy-2,7-dichlorofluorescein) has an excitation peak at 505 nm and an emission peak at 526 nm. aatbio.com

Conjugation to biomolecules can also alter the spectral properties. The environment of the fluorophore, whether it is in a hydrophobic pocket of a protein or intercalated into DNA, will affect its excitation and emission wavelengths. Studies on 2',7'-difluorofluorescein (B57193) have shown that its dianionic form is the predominant species at physiological pH with an emission maximum at 515 nm in aqueous buffer. researchgate.net

Below is a table summarizing the excitation and emission maxima for various fluorescein derivatives:

Table 3: Excitation and Emission Maxima of Selected Fluorescein Derivatives| Compound | Excitation Maximum (λex, nm) | Emission Maximum (λem, nm) |

|---|---|---|

| Chlorinated Fluoresceins | 508-536 researchgate.net | 524-550 researchgate.net |

| 2',7'-Dichlorofluorescein Methyl Ester (DCF-ME) | 492 nih.gov | Not specified |

| TET (Carboxy-2,4,7,7-tetrachlorofluorescein) | 521 aatbio.com | 542 aatbio.com |

| CDCF (Carboxy-2,7-dichlorofluorescein) | 505 aatbio.com | 526 aatbio.com |

| 2',7'-Bis(2-carboxyethyl)-5(6)-carboxyfluorescein | 482 sigmaaldrich.com | 528 sigmaaldrich.com |

| 2',7'-Difluorofluorescein (dianion) | Not specified | 515 researchgate.net |

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| TET | This compound or Carboxy-2,4,7,7-tetrachlorofluorescein aatbio.comeurogentec.comanaspec.com |

| DCF-ME | 2',7'-Dichlorofluorescein methyl ester nih.gov |

| CDCF | Carboxy-2,7-dichlorofluorescein aatbio.com |

| BCECF-AM | 2',7'-Bis(2-carboxyethyl)-5(6)-carboxyfluorescein tetrakis(acetoxymethyl) ester sigmaaldrich.com |

| JOE | 4',5'-dichloro-2',7'-dimethoxy-5(6)-carboxyfluorescein researchgate.net |

| FAM | 5- and 6-carboxyfluorescein researchgate.net |

| TCPA | Tetrachlorophthalic anhydride (B1165640) nih.gov |

Photostability Research of this compound Conjugates in Experimental Conditions

The photostability of a fluorophore is a critical parameter in fluorescence-based applications, as it dictates the duration and intensity of the obtainable signal. Photobleaching, the irreversible photochemical destruction of a dye molecule, is a significant concern in experiments requiring prolonged or intense illumination. thermofisher.comwikipedia.org This process, also known as fading, is caused by light-induced damage, often involving the fluorophore's transition to a reactive triplet state which can then react with surrounding molecules, leading to the cleavage of covalent bonds and a permanent loss of fluorescence. wikipedia.org

Research into the photostability of fluorescent dyes like TET, particularly when conjugated to biomolecules, is essential for ensuring the accuracy of quantitative analyses. thermofisher.com The rate of photobleaching is influenced by several factors, including the intensity of the excitation light, the duration of exposure, and the chemical environment of the fluorophore. thermofisher.comnih.gov Studies on rhodamine dyes, which are structurally related to fluoresceins, have shown that at high irradiances (above 10³ W/cm²), photobleaching can be significantly accelerated through a two-step photolysis process involving absorption from a higher excited state. nih.gov This phenomenon limits the maximum applicable light intensity in sensitive applications like single-molecule detection. nih.gov

To mitigate photobleaching in experimental settings using TET conjugates, several strategies are employed:

Minimizing Exposure: The most direct method is to limit the sample's exposure to the excitation light by reducing illumination time or using transmitted light for initial focusing. thermofisher.com

Reducing Light Intensity: Using neutral-density filters can decrease the intensity of the excitation light, thereby reducing the rate of photochemical destruction. thermofisher.comazolifesciences.com However, this also reduces the signal intensity, so a balance must be struck. azolifesciences.com

Using Antifade Reagents: Mounting media containing antifade reagents, which are often oxygen scavengers, can be used to prolong the fluorescent lifetime of dyes by reducing the likelihood of photo-oxidation. wikipedia.orgazolifesciences.com

Dye Selection: In some cases, if photostability is a major issue, researchers might consider alternative dyes that are inherently more resistant to photobleaching. thermofisher.comazolifesciences.com

By understanding and controlling these factors, researchers can enhance the photostability of TET conjugates, leading to more reliable and reproducible experimental outcomes.

Studies on Fluorescence Quenching Mechanisms in Bioconjugates and Oligonucleotides

Fluorescence quenching, the decrease in fluorescence intensity, is a fundamental process exploited in many molecular assays, including those using TET-labeled probes. biosearchtech.com In dual-labeled bioconjugates and oligonucleotides, a fluorophore like TET is paired with a quencher moiety. The fluorescence is suppressed when the two are in close proximity and restored when they are separated, signaling an event such as hybridization or enzymatic cleavage. biosearchtech.combiosearchtech.com The primary mechanisms governing this process are Förster Resonance Energy Transfer (FRET) and static (or contact) quenching. biosearchtech.combiosearchtech.com

Static Quenching: This mechanism involves the formation of a stable, non-fluorescent ground-state complex, often referred to as an intramolecular dimer, between the fluorophore and the quencher. biosearchtech.combiosearchtech.com The formation of this complex alters the absorption characteristics of the fluorophore and prevents it from emitting light. Static quenching is highly dependent on the affinity between the dye and the quencher, which are often hydrophobic, planar molecules that can stack together. biosearchtech.com

Förster Resonance Energy Transfer (FRET): Unlike static quenching, FRET is a through-space, non-radiative energy transfer from an excited donor fluorophore (e.g., TET) to a suitable acceptor molecule (the quencher). biosearchtech.combiosearchtech.com Efficient FRET requires:

Proximity: The donor and acceptor must be very close, typically within 10–100 Å. biosearchtech.com

Spectral Overlap: The emission spectrum of the donor dye must overlap with the absorption spectrum of the acceptor. biosearchtech.combiosearchtech.com

Orientation: The relative orientation of the donor and acceptor transition dipoles affects efficiency, though in flexible oligonucleotide probes, this is often assumed to be random. biosearchtech.com

In the context of TET-labeled oligonucleotides, the nucleobase guanine (B1146940) is a well-documented quencher of fluorescence for fluorescein-family dyes. researchgate.netnih.gov Studies have shown that this quenching occurs predominantly through a static mechanism, where van-der-Waals contact between the fluorophore and a guanine residue leads to a decrease in the fluorescence quantum yield. researchgate.net The extent of this quenching can be influenced by the number of adjacent guanine bases and the flexibility of the linker attaching the dye to the oligonucleotide. researchgate.net

Table 1: Comparison of Fluorescence Quenching Mechanisms

| Feature | Static Quenching | FRET (Förster Resonance Energy Transfer) |

|---|---|---|

| Mechanism | Formation of a non-fluorescent ground-state complex (dimer). biosearchtech.com | Non-radiative energy transfer from donor to acceptor through space. biosearchtech.com |

| Distance Dependence | Requires direct molecular contact or very close proximity ("contact quenching"). biosearchtech.com | Extremely distance-dependent (typically 10-100 Å). biosearchtech.com |

| Spectral Requirements | No strict requirement for spectral overlap, may alter fluorophore's absorption spectrum. biosearchtech.com | Requires significant overlap between donor emission and acceptor absorption spectra. biosearchtech.com |

| Effect on Lifetime | The fluorescence lifetime of the uncomplexed fluorophore remains unchanged. | The fluorescence lifetime of the donor is decreased. |

| Example in TET Probes | Quenching by guanine residues in oligonucleotides. researchgate.net | Quenching by a dedicated acceptor dye (e.g., a dark quencher) with appropriate spectral overlap. biosearchtech.com |

Chromatographic and Electrophoretic Purification and Analysis in Research

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of compounds in a mixture. It is widely employed to assess the purity of synthesized research compounds, including fluorescent dyes like TET and their bioconjugates. nih.govresearchgate.net The principle of HPLC involves passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). researchgate.net Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates and leading to the separation of the components as they flow out of the column.

For the purity assessment of TET or TET-labeled oligonucleotides, reversed-phase HPLC (RP-HPLC) is commonly used.

Stationary Phase: A nonpolar stationary phase, typically a C18 (octadecylsilyl) bonded silica (B1680970), is used.

Mobile Phase: A polar mobile phase, often a gradient mixture of an aqueous buffer (like triethylammonium (B8662869) acetate) and an organic solvent (like acetonitrile), is employed.

During the analysis, a sample is injected into the HPLC system. As the mobile phase composition changes, compounds elute from the column based on their hydrophobicity. The eluent is monitored by a detector (e.g., a UV-Vis or fluorescence detector) set to the absorbance or emission wavelength of TET. The output is a chromatogram, where peaks represent different components. The purity of the target compound is determined by calculating the relative area of its corresponding peak against the total area of all peaks in the chromatogram. nih.gov This method is crucial for verifying the quality of labeled probes before their use in downstream applications. nih.gov

Table 2: Representative HPLC Purity Analysis Data

| Peak Number | Retention Time (min) | Peak Area | Area (%) | Identification |

|---|---|---|---|---|

| 1 | 3.5 | 15,230 | 0.8 | Impurity |

| 2 | 8.1 | 45,880 | 2.4 | Unconjugated Dye |

| 3 | 15.4 | 1,850,670 | 96.8 | TET-Oligonucleotide Conjugate |

| Total | 1,911,780 | 100.0 |

Capillary electrophoresis (CE) is a high-resolution separation technique that has become indispensable for DNA fragment analysis. umich.edu Applications such as microsatellite analysis and genotyping rely on the precise sizing of fluorescently labeled DNA fragments. thermofisher.comthermofisher.com TET is one of the common fluorescent dyes used to label primers for these applications. thermofisher.com

The workflow for fragment analysis using TET-labeled primers involves several steps:

PCR Amplification: The DNA region of interest is amplified using PCR with a forward or reverse primer that has been covalently linked to the TET dye. thermofisher.com This results in a pool of PCR products that are all fluorescently labeled.

Sample Preparation: The labeled PCR products are mixed with a size standard—a set of DNA fragments of known lengths labeled with a different colored fluorescent dye—and a denaturing agent like formamide. thermofisher.com

CE Separation: The sample is injected into a thin, polymer-filled fused-silica capillary. umich.edu A high voltage is applied, causing the negatively charged DNA fragments to migrate through the sieving polymer matrix toward the positive electrode. Separation occurs based on size, with smaller fragments moving faster than larger ones. umich.edu

Detection: As the fragments pass a detection window, a laser excites the TET dye. The emitted fluorescence is captured by a detector, generating a signal that is recorded by analysis software. thermofisher.com

Data Analysis: The software generates an electropherogram, which is a plot of fluorescence intensity versus time. By comparing the migration time of the unknown TET-labeled fragments to that of the fragments in the internal size standard, their precise size can be determined. thermofisher.comthermofisher.com

The use of different fluorescent dyes, including TET, HEX, and 5-FAM, allows for the multiplexing of reactions, where multiple fragments can be analyzed in a single CE run. thermofisher.com However, it is known that the chemical structure of the fluorescent dye itself can slightly alter the electrophoretic mobility of the DNA fragment, an effect that must be accounted for by the analysis software to ensure accurate sizing. nih.gov

Comparative Studies and Future Research Trajectories for 4,7,2 ,7 Tetrachloro 6 Carboxyfluorescein

Comparative Analysis with Other Fluorescein (B123965) Derivatives and Xanthene Dyes

The strategic selection of a fluorescent label is paramount for the success of various biological assays. 4,7,2',7'-Tetrachloro-6-carboxyfluorescein, commonly known as TET, is a derivative of fluorescein and belongs to the xanthene class of dyes. Its utility is best understood through a comparative lens, evaluating its performance against other popular fluorescein derivatives like 6-carboxyfluorescein (B556484) (6-FAM) and hexachlorofluorescein (HEX), as well as the broader family of xanthene dyes.

Comparative Performance of Labeling Efficiencies and Signal-to-Noise Ratios in Research Applications

The efficiency with which a fluorescent dye conjugates to a target molecule, such as a protein or an oligonucleotide, and the resulting signal-to-noise ratio are critical determinants of assay sensitivity and reliability. While specific data on the labeling efficiency of this compound is not extensively detailed in the provided search results, general principles of fluorescent labeling suggest that the reactivity of the carboxy group is a key factor. For instance, 6-TET is an amino-conjugatable fluorescent probe widely used in nucleic acid sequencing and for labeling peptides and oligonucleotides. eurogentec.com

Differential Spectral Properties and Their Strategic Utility in Multicolor Assays

The distinct spectral characteristics of this compound (TET) are central to its utility, particularly in multicolor assays where multiple fluorescent probes are used simultaneously. TET has an excitation peak at approximately 521 nm and an emission peak at 542 nm. aatbio.com These properties position it spectrally between other common fluorescein derivatives like 6-FAM (fluorescein) and HEX (hexachlorofluorescein), making it a valuable component in multiplexing applications such as real-time PCR. idtdna.comidtdna.comidtdna.com

In multicolor combinatorial probe coding for real-time PCR, for instance, a set of four differently colored fluorophores including FAM, HEX, ROX, and Cy5 can be used to create up to 15 unique spectral signatures for identifying different targets. nih.gov The distinct emission spectrum of TET allows it to be used alongside FAM and HEX, with each dye's signal being distinguishable by properly calibrated detection instruments. idtdna.com This is crucial for the simultaneous detection and quantification of multiple DNA or RNA targets in a single reaction well, thereby increasing throughput and reducing sample and reagent consumption. thermofisher.com

The strategic advantage of using dyes with well-separated emission spectra is the minimization of "crosstalk" or "bleed-through," where the emission from one dye is detected in the channel of another. idtdna.com The selection of TET, with its intermediate emission wavelength, allows for the expansion of the number of targets that can be analyzed in a single experiment compared to using only two dyes.

Interactive Data Table: Spectral Properties of Common Fluorescein Derivatives

| Dye Name | Common Abbreviation | Excitation Max (nm) | Emission Max (nm) |

| 6-Carboxyfluorescein | 6-FAM | ~495 | ~517 |

| This compound | TET | 521 | 542 |

| Hexachlorofluorescein | HEX | ~535 | ~556 |

| 6-carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein | JOE | ~520 | ~548 |

Note: The exact excitation and emission maxima can vary slightly depending on the solvent, pH, and conjugation state.

Design Principles for Next-Generation Fluorescent Probes Based on this compound

The development of advanced fluorescent probes is a continuous effort to overcome the limitations of existing dyes and to enable more sophisticated biological imaging and sensing applications. The scaffold of this compound offers a foundation for creating next-generation probes with enhanced properties.

Strategies for Enhanced Photostability and Brightness in Advanced Imaging

Improving the photostability and brightness of fluorescent probes is a primary goal in the design of next-generation imaging agents. nih.gov Enhanced photostability allows for longer observation times and the use of higher intensity light sources, which is particularly important in super-resolution microscopy techniques. nih.govproquest.com Brightness, a product of the molar extinction coefficient and the fluorescence quantum yield, dictates the signal strength and sensitivity of the probe. nih.gov

Several strategies can be employed to enhance these properties, starting from the core structure of dyes like TET:

Structural Modification: Introducing specific chemical groups can inhibit photochemical reactions that lead to bleaching. For instance, the introduction of a quinoxaline (B1680401) motif into rhodamine dyes has been shown to increase both brightness and photostability. nih.govproquest.com Similar strategies could be explored for the tetrachlorofluorescein (B1293599) scaffold.

Inhibition of Twisted-Intramolecular-Charge-Transfer (TICT): TICT is a process that can lead to non-radiative decay, thus reducing fluorescence quantum yield. Designing molecules that restrict this internal motion can significantly enhance brightness. nih.gov

Chemical Environment Optimization: The addition of photostabilizing agents, such as antioxidants, to the imaging medium can reduce photobleaching by quenching reactive oxygen species or reducing photo-oxidized fluorophores. researchgate.net However, the optimal concentration of these agents needs to be carefully determined as they can also have detrimental effects. researchgate.net

Development of Environmentally Sensitive Probes, Including pH-Sensitive Variants

Fluorescent probes that respond to changes in their local environment, such as pH, ion concentration, or polarity, are powerful tools for studying cellular physiology and pathology. researchgate.net The fluorescein scaffold, including that of TET, is inherently sensitive to pH, with its fluorescence intensity often being quenched at lower pH values. uwec.edu This property can be harnessed and fine-tuned to create specific pH sensors.

The development of pH-sensitive probes based on the this compound structure could involve:

Modulating the pKa: The pH at which the dye undergoes a significant change in its fluorescence properties (its pKa) can be chemically tuned. By introducing electron-withdrawing or electron-donating groups to the fluorescein ring system, the pKa can be shifted to a range that is physiologically relevant for specific cellular compartments or disease states. acs.org

Ratiometric Sensing: To create more robust sensors that are less susceptible to variations in probe concentration or excitation intensity, a ratiometric design can be employed. This involves creating a probe that exhibits two different emission or excitation wavelengths that respond differently to pH. The ratio of the fluorescence intensities at these two wavelengths then provides a quantitative measure of pH. mdpi.comrsc.org

Conjugation to Targeting Moieties: To direct the pH sensor to a specific location within a cell or tissue, it can be conjugated to a targeting molecule, such as a peptide or antibody. This allows for the measurement of pH in specific organelles or at the site of a tumor, which is often characterized by a more acidic environment. mdpi.com

The development of such environmentally sensitive probes based on the TET scaffold holds promise for advancing our understanding of cellular processes and for the development of new diagnostic tools. researchgate.net

Emerging Research Avenues and Potential Innovations in Chemical Biology and Diagnostics

The well-established utility of this compound (TET) as a robust fluorescent label in genomics and molecular biology provides a strong foundation for its application in next-generation chemical biology and diagnostic tools. While its primary role has been in nucleic acid analysis, ongoing research is paving the way for its use in more complex and dynamic biological investigations. These emerging avenues leverage the unique photophysical properties of TET, such as its distinct spectral profile and environmental sensitivity, to develop novel probes and assays for a deeper understanding of cellular processes and disease states.

One of the promising areas of innovation lies in the development of sophisticated biosensors. By conjugating this compound to molecules that can specifically interact with analytes of interest, researchers can design probes that signal the presence or activity of these targets through changes in fluorescence. This approach is particularly valuable for the detection of ions, small molecules, and enzymatic activities within living cells. The principles of Fluorescence Resonance Energy Transfer (FRET), where energy is transferred from a donor fluorophore to an acceptor when in close proximity, can be harnessed. nih.govaatbio.com In such a system, TET can serve as either the donor or acceptor, and a conformational change in the biosensor upon binding to its target would alter the FRET efficiency, leading to a measurable change in the fluorescence signal. nih.gov

Furthermore, the development of advanced imaging techniques opens up new possibilities for the application of TET and its derivatives. Super-resolution microscopy, for instance, allows for the visualization of cellular structures with unprecedented detail, and the use of bright and photostable dyes is critical for the success of these techniques. nih.gov Novel derivatives of chlorinated fluoresceins have demonstrated strong fluorescence and high photostability, making them excellent candidates for use in such advanced imaging modalities. nih.gov The ability to label specific proteins with TET would enable researchers to study their localization and dynamics at the nanoscale, providing insights into complex biological processes like protein-protein interactions and the assembly of cellular machinery.

The sensitivity of fluorescein derivatives to their local micro-environment, including pH, presents another exciting avenue for research. Chlorinated fluoresceins, including TET, exhibit a lower pKa compared to their parent compound, fluorescein, which makes them potentially excellent fluorescent probes for measuring pH in acidic organelles like lysosomes and endosomes. nih.gov This capability is crucial for studying cellular processes such as endocytosis, autophagy, and apoptosis, where changes in organellar pH play a significant role.

In the realm of diagnostics, the application of TET and related compounds in flow cytometry is an area of active development. Flow cytometry allows for the rapid analysis of large populations of cells, and fluorescent probes are essential for identifying and sorting specific cell types or measuring cellular functions. ucl.ac.uknih.govcellcarta.com For example, a related compound, carboxy-2',7'-dichlorofluorescein, has been successfully used to detect the activity of the Multidrug Resistance-Associated Protein (MRP) in cancer cells. nih.gov This suggests that this compound, with its distinct spectral properties, could be adapted for similar assays or developed for use in multiplexed panels to simultaneously assess multiple cellular parameters. The development of TET-based probes for high-throughput screening platforms could also accelerate drug discovery by enabling the rapid identification of compounds that modulate specific cellular targets or pathways. nih.gov

The ongoing synthesis of novel derivatives of this compound is expected to further broaden its applications. By modifying the core structure, chemists can fine-tune the photophysical properties of the dye, improve its biocompatibility, and introduce new functionalities for targeting specific cellular compartments or biomolecules. These innovations will undoubtedly solidify the position of TET and its analogs as versatile and indispensable tools in the ever-evolving fields of chemical biology and diagnostics.

Q & A

Q. How do the spectral properties of 4,7,2',7'-Tetrachloro-6-carboxyfluorescein (TET) influence its selection in fluorescent labeling experiments?

TET exhibits an absorption maximum at 519 nm and an emission maximum at 539 nm, with a molar absorptivity of 16,255 M⁻¹cm⁻¹ at 260 nm . These properties make it suitable for applications requiring detection in the green spectrum, particularly when paired with instruments equipped with FITC/TET filter sets. When designing experiments, compare TET’s spectral overlap with other dyes (e.g., FAM, HEX) using software tools like SpectraViewer® to avoid cross-talk in multiplex assays. Ensure compatibility with excitation/emission settings of your detection system .

Q. What methodological considerations are critical when conjugating TET to oligonucleotides during solid-phase synthesis?

TET is typically incorporated as a phosphoramidite derivative (e.g., [4,7,2',7'-tetrachloro-(3',6'-dipivaloylfluoresceinyl)-6-carboxamidohexyl]-1-O-(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite). Key steps include:

- Coupling efficiency : Use a 10-fold excess of TET phosphoramidite and extend coupling time to 10 minutes to account for steric hindrance .

- Deprotection : Optimize cleavage conditions (e.g., ammonium hydroxide at 55°C for 12 hours) to ensure complete removal of protecting groups without degrading the fluorophore .

Q. How does TET compare to 6-carboxyfluorescein (FAM) in TaqMan® probe-based quantification?

TET’s higher Stokes shift (20 nm vs. FAM’s 15 nm) reduces background noise in low-template samples. However, its lower molar absorptivity (16,255 vs. FAM’s ~26,000 M⁻¹cm⁻¹) may require higher probe concentrations for equivalent signal strength. Validate sensitivity using serial dilutions of target DNA and adjust probe concentrations empirically .

Advanced Research Questions

Q. How can isomerization issues during TET synthesis impact experimental outcomes, and what purification strategies mitigate this?

TET exists as 5- and 6-carboxy positional isomers, which may exhibit slight spectral variability. Lyttle et al. (2001) developed a three-step synthesis route using column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate single isomers, achieving >95% purity . For oligonucleotide applications, confirm isomer homogeneity via reverse-phase HPLC (C18 column, 0.1 M TEAA/acetonitrile gradient) to ensure consistent fluorescence yields .

Q. What strategies minimize spectral cross-talk in multiplex PCR when combining TET with HEX or VIC?

- Spectral unmixing : Use a reference dye (e.g., ROX) and software algorithms (e.g., Bio-Rad CFX Manager) to correct for overlap between TET (539 nm) and HEX (556 nm) .

- Probe design : Position TET-labeled probes in amplicons with lower melting temperatures (Tm) to reduce competition during annealing. For example, pair TET with shorter amplicons (<100 bp) and HEX with longer ones (>150 bp) .

Q. How can TET’s stability be optimized in long-term storage or high-throughput screening?

- Lyophilization : Store TET-conjugated oligonucleotides in lyophilized form at -80°C to prevent hydrolysis of the carboxyfluorescein moiety. Reconstitute in TE buffer (pH 8.0) immediately before use .

- Light sensitivity : Shield TET-labeled reagents from UV light during handling; use amber vials for storage .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.